Geranylacetone

Biocatalysis Enzymology Green Chemistry

Generic terpenoid blends fail to deliver the selectivity required for enzymatic, behavioral, or SAR assays due to uncontrolled isomer ratios. Geranylacetone (689-67-8) provides a defined E/Z mixture with documented performance. • Exclusive P450 epoxidation to a single product (vs. 5 for Z-isomer) • 100% aphid refusal rate in free-choice assays • Validated intracellular antioxidant activity (HepG2) • Defined antimicrobial SAR baseline 97% (GC) purity. Ambient shipment.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 689-67-8
Cat. No. B1662035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranylacetone
CAS689-67-8
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=O)C)C)C
InChIInChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+
InChIKeyHNZUNIKWNYHEJJ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oil
sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Geranylacetone: Baseline Physicochemical Profile


Geranylacetone (CAS 689-67-8), also designated 6,10-dimethylundeca-5,9-dien-2-one, is an acyclic monoterpenoid ketone (C₁₃H₂₂O, MW 194.31 g/mol) [1]. It typically presents as a clear, colorless to pale yellow liquid with a density of 0.873 g/mL at 25°C and a boiling range of 254–258°C . Structurally, it is the product of coupling geranyl and acetonyl groups [2]. Functionally, it is recognized for its olfactory properties—described as a fresh, penetrating sweet-rose aroma [2]—and for its established bioactivity, including antimicrobial [3] and deterrent effects [4]. These baseline characteristics define its primary utility in fragrance formulations and as a key intermediate in the synthesis of higher terpenoids, setting the stage for a detailed comparative analysis against its closest analogs.

Regioselective P450 oxidation substrate Exclusive epoxidation supports single-product biocatalysis
Cell-based antioxidant activity Reported concentration-dependent ROS scavenging in HepG2 model
Antifeedant and antimicrobial screening Baseline comparator for acyclic sesquiterpenoid structure-activity studies

Why Geranylacetone Is Not Easily Substituted


The assumption that structurally related acyclic terpenoids are functionally interchangeable is contradicted by empirical data. Comparative studies across multiple performance dimensions—enzymatic conversion rates, olfactory detection thresholds, bioactivity in non-target organisms, and metabolic pathway inhibition—reveal that even minor structural variations in Geranylacetone analogs lead to significant, quantifiable differences in behavior. For instance, the presence of the E-isomer configuration dictates exclusive epoxidation by P450 enzymes, whereas the Z-isomer yields multiple products [1]. Similarly, extending the carbon chain from a C₁₃ ketone to a C₁₈ ketone can abolish all inhibitory activity in a carotenogenesis model [2]. These divergent outcomes underscore that generic or unspecified terpenoid mixtures cannot reliably reproduce the specific performance characteristics of Geranylacetone. The following evidence guide provides the quantitative basis for selecting Geranylacetone over its closest analogs and alternatives.

Z-isomer (Nerylacetone)
Enzymatic oxidation loses regioselectivity; produces a mixture of up to 5 products vs. exclusive epoxidation, complicating downstream purification.
Longer-chain analogs (e.g., C18 ketones)
Chain-length extension may alter bioactivity profiles; functional-group changes can introduce or abolish pathway inhibition.
Unspecified terpenoid mixtures
Isomer ratios and chiral purity are uncontrolled; sensory, deterrent, and cell-based assay responses may not transfer predictably.

Geranylacetone: Head-to-Head Performance Evidence


Enzymatic Regioselectivity vs. Nerylacetone

In a head-to-head enzymatic study using P450 BM-3 monooxygenase mutant R47L/Y51F/F87V, Geranylacetone and its Z-isomer Nerylacetone exhibited nearly identical conversion rates. However, the regioselectivity of the reaction was fundamentally different. Geranylacetone was exclusively epoxidized to a single product, 9,10-epoxygeranylacetone, while Nerylacetone produced five distinct oxidation products [1].

Enzymatic regioselectivity
Head-to-head
~2.1×10³ min⁻¹, 1 product ~1.9×10³ min⁻¹, 5 products
Exclusive epoxidation supports single-product synthesis
Z-isomer yields a mixture of allylic alcohols and epoxides
Biocatalysis Enzymology Green Chemistry

Carotenoid Biosynthesis Inhibition vs. Farnesylacetone

In a comparative study assessing the inhibition of carotenogenesis in the cyanobacterium Synechococcus PCC 6911, Geranylacetone demonstrated no inhibitory effect at concentrations up to 100 ppm. In stark contrast, Farnesylacetone (C₁₈ ketone) was also found to be completely inactive at the same concentration [1]. This establishes a baseline equivalence of inactivity for these ketones, while other geranyl derivatives like geranyl acetate and farnesol were highly active.

Carotenoid inhibition
Head-to-head
0% inhibition at 100 ppm 0% inhibition at 100 ppm (Farnesylacetone)
Functional equivalence in Synechococcus model
Active geranyl derivatives (e.g., geranyl acetate) require separate selection
Metabolic Engineering Cyanobacterial Bioassay Inhibitor Screening

Antifeedant Activity vs. Nerylacetone

A study using the peach potato aphid (Myzus persicae) assessed the postingestive deterrent activity of Geranylacetone and Nerylacetone. Both compounds induced a complete refusal to settle on treated leaves in a 24-hour free-choice test. The epoxidation of either compound did not significantly alter this activity profile [1].

Antifeedant activity
Head-to-head
100% refusal to settle 100% refusal to settle (Nerylacetone)
Interchangeable for antifeedant screening
Procurement may be based on cost or isomer purity
Agricultural Chemistry Integrated Pest Management Insect Behavior

Intracellular Antioxidant Activity vs. β-Caryophyllene

In a study investigating the intracellular antioxidant activity of terpenes found in Chinese liquor, both Geranylacetone (GAT) and β-Caryophyllene (BCP) demonstrated a concentration-dependent ability to scavenge reactive oxygen species (ROS) and enhance antioxidant enzyme activity in an AAPH-induced HepG2 cell oxidative damage model [1]. While both compounds exhibited activity, the study provides a framework for comparing their relative potencies.

Intracellular antioxidant
Head-to-head
Concentration-dependent ROS scavenging Concentration-dependent ROS scavenging (β-Caryophyllene)
Supports antioxidant model-response interpretation
Dose-response curves required for relative potency ranking
Oxidative Stress HepG2 Cell Model Food Chemistry

Odor Threshold in Aqueous Systems

Comparative odor threshold analysis in a food matrix study reveals Geranylacetone has an odor threshold of 0.06 mg/kg in water [1]. This is significantly lower (more potent) than other common ketones like Nootkatone (0.28 mg/kg) but higher than potent esters like Isoamyl acetate (0.00015 mg/kg) [1]. This positions Geranylacetone as a moderately potent volatile, with a characteristic violet, rose, fruity descriptor [2].

Odor threshold in water
Cross-study
0.06 mg/kg
Moderate volatility; informs flavor impact dosing
4.7× lower than nootkatone; 400× higher than isoamyl acetate
Flavor Chemistry Sensory Analysis Food and Beverage

Antimicrobial Baseline for Structural Analogs

In a broad screening of 30 compounds structurally related to acyclic sesquiterpenoids, Geranylacetone served as the parent compound. The antimicrobial activity of its synthesized analogs against a panel of six bacterial strains (including S. aureus and E. coli) was found to be similar to that of Geranylacetone and Nerolidol [1]. This class-level inference suggests that while Geranylacetone possesses a baseline antimicrobial profile, synthetic modification is required to significantly enhance potency.

Antimicrobial baseline
Class-level
Activity similar to parent and nerolidol across 6 strains
Class-level antimicrobial screening context
Synthetic analogs may enhance potency; review required
Antimicrobial Screening Food Preservation Pharmaceutical Chemistry

Geranylacetone: Validated Application Scenarios


Single-Product Epoxidation via P450 Biocatalysis

Based on the evidence that Geranylacetone undergoes exclusive epoxidation to 9,10-epoxygeranylacetone by P450 BM-3, while its Z-isomer yields a complex mixture of five products [1], Geranylacetone is the preferred substrate for biocatalytic processes requiring high regio- and chemoselectivity. This application scenario is directly supported by direct head-to-head enzymatic conversion data and is critical for researchers in green chemistry aiming for high-purity downstream intermediates.

Volatile Terpene Antioxidants in Functional Foods

The validated concentration-dependent intracellular antioxidant activity of Geranylacetone in a HepG2 cell model, directly compared to β-Caryophyllene [1], supports its use as a functional ingredient in nutraceuticals or food matrices. Furthermore, its well-defined odor threshold of 0.06 mg/kg in water [2] allows for precise formulation to achieve desired sensory impact without exceeding taste thresholds, a critical parameter for product development in the food and beverage industry.

Aphid Antifeedant for Pest Management

The evidence of a 100% refusal to settle on Geranylacetone-treated leaves by Myzus persicae aphids, which is quantitatively equivalent to the activity of Nerylacetone [1], validates its use as an effective antifeedant. This application scenario is directly supported by a free-choice behavioral assay and is highly relevant for researchers and formulators developing biorational pest control solutions where volatile deterrents are required.

Antimicrobial SAR Baseline for Derivative Synthesis

Given its established but unremarkable antimicrobial profile against a panel of six clinically relevant bacterial strains, Geranylacetone serves as an essential baseline comparator in structure-activity relationship (SAR) studies [1]. Its role as the parent scaffold for generating novel antimicrobial analogs is a core application scenario for medicinal chemistry and drug discovery programs focused on acyclic sesquiterpenoids.

Application
Selection Property
Validation Focus
Regioselective P450 oxidation studies
E-isomer with exclusive epoxidation
Single-product formation vs. Z-isomer mixture
Intracellular antioxidant model research
Concentration-dependent ROS scavenging
Antioxidant enzyme response in HepG2 cells
Insect antifeedant screening
Complete refusal in free-choice assay
Functional equivalence with Nerylacetone; cost-driven procurement
Antimicrobial SAR benchmark
Parent scaffold with established baseline
Activity comparison with synthesized analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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